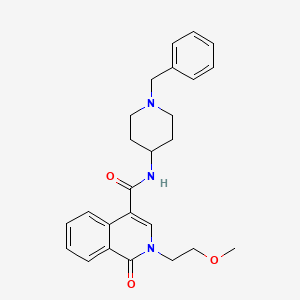
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted indole ring and a pyridine moiety connected through an acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of 5-chloroindole: The starting material, 5-chloroindole, can be synthesized through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation Reaction: The 5-chloroindole undergoes an acylation reaction with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(5-chloro-1H-indol-1-yl)acetyl chloride.
Amidation Reaction: The acyl chloride intermediate is then reacted with pyridin-3-ylmethanamine in the presence of a base such as sodium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chloro group.
科学的研究の応用
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
2-(5-bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a bromo group instead of a chloro group.
2-(5-fluoro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a fluoro group instead of a chloro group.
2-(5-methyl-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a methyl group instead of a chloro group.
Uniqueness
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. The chloro group can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity.
特性
分子式 |
C16H14ClN3O |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
2-(5-chloroindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H14ClN3O/c17-14-3-4-15-13(8-14)5-7-20(15)11-16(21)19-10-12-2-1-6-18-9-12/h1-9H,10-11H2,(H,19,21) |
InChIキー |
GHDXPFDIKASKEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,4-dimethoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178262.png)
![N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12178265.png)
methanone](/img/structure/B12178269.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12178270.png)
![N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12178277.png)


![1-[(Adamantan-1-yl)methyl]-3-methylurea](/img/structure/B12178297.png)
![Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]-](/img/structure/B12178299.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B12178303.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12178308.png)
![3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid](/img/structure/B12178320.png)
![4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12178329.png)
